molecular formula C11H12IN3 B13621635 3-(3-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine

3-(3-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine

Cat. No.: B13621635
M. Wt: 313.14 g/mol
InChI Key: LMAIVVBIEVOFOI-UHFFFAOYSA-N
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Description

3-(3-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an iodophenyl group at the 3-position and two methyl groups at the 1 and 4 positions of the pyrazole ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Another method involves the oxidative decarboxylation of 3-iodobenzoic acid to form 3-iodophenol, which can then be further reacted to introduce the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

3-(3-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in the development of new drugs and materials.

Properties

Molecular Formula

C11H12IN3

Molecular Weight

313.14 g/mol

IUPAC Name

5-(3-iodophenyl)-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H12IN3/c1-7-10(14-15(2)11(7)13)8-4-3-5-9(12)6-8/h3-6H,13H2,1-2H3

InChI Key

LMAIVVBIEVOFOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC(=CC=C2)I)C)N

Origin of Product

United States

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